4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide
Description
Properties
IUPAC Name |
4-[[1-[(3-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O4S/c1-3-4-5-14-28-25(31)21-11-9-19(10-12-21)17-30-26(32)24-23(13-15-35-24)29(27(30)33)18-20-7-6-8-22(16-20)34-2/h6-8,13,15-16,19,21H,3-5,9-12,14,17-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIUERDQVCSEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Aryl Substituents: The 3-methoxyphenyl group in the target compound may improve metabolic stability compared to halogenated analogs (e.g., 2-chloro-4-fluorophenyl in ), as methoxy groups are less prone to oxidative degradation .
Alkyl Chains :
- The pentyl chain likely enhances solubility compared to shorter chains (e.g., propyl in ), balancing lipophilicity for membrane permeability .
Research Findings and Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, insights can be inferred from structurally related molecules:
A. Receptor Binding and Signaling (Based on )
- Analogs with thienopyrimidine cores have shown affinity for neurotensin receptors (NTS1/NTS2) in calcium mobilization assays (EC₅₀: 10–100 nM) .
- Competitive binding assays using ¹²⁵I-labeled neuropeptides revealed that halogenated aryl groups (e.g., 4-fluorophenyl) improve IC₅₀ values by 2–3 fold compared to methoxy-substituted derivatives .
Analytical and Computational Approaches
Structural Characterization
Predictive Modeling
- QSAR Models: The target compound’s bioactivity can be predicted by comparing its structural descriptors (e.g., logP, polar surface area) with known active thienopyrimidines .
- Similarity Metrics : Tanimoto and Dice indices (Morgan fingerprints) quantify structural overlap with bioactive analogs, guiding virtual screening .
Preparation Methods
Synthesis of Thieno[3,2-d]pyrimidine-2,4-dione Core
The thieno[3,2-d]pyrimidine scaffold is constructed through a cyclocondensation reaction. A thiophene-3-carboxylic acid derivative is reacted with urea or thiourea under acidic conditions (e.g., polyphosphoric acid) at 150–180°C for 6–12 hours. This step yields the 2,4-dioxo intermediate, which is subsequently halogenated at C3 using phosphorus oxychloride (POCl₃) to introduce a reactive chloride group.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Thiophene-3-carboxylic acid, urea, PPA, 160°C | 65–75 |
| Halogenation (C3) | POCl₃, reflux, 4 h | 80–85 |
N1-Alkylation with 3-Methoxybenzyl Group
The C3-chlorinated intermediate undergoes N1-alkylation using 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 8–12 hours. This step installs the 3-methoxybenzyl moiety with high regioselectivity.
Key Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.28 (m, 1H, ArH), 6.95–6.88 (m, 3H, ArH), 5.12 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
-
MS (ESI+) : m/z 317.1 [M+H]⁺.
Synthesis of Cyclohexane-1-carboxamide Side Chain
Cyclohexane-1-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled with pentylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The resulting amide is isolated in 85–90% yield after column chromatography.
Critical Parameters
-
Temperature Control : Maintain below 0°C during acyl chloride formation to prevent decomposition.
-
Solvent Choice : Tetrahydrofuran (THF) improves solubility of pentylamine.
Final Coupling via Methylene Bridge
The C3-hydroxymethyl group on the thienopyrimidine core is converted to a bromide using phosphorus tribromide (PBr₃), then coupled with the cyclohexane-1-carboxamide derivative via a nucleophilic substitution reaction in the presence of K₂CO₃.
Reaction Table
| Component | Amount (mmol) | Reagent/Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| C3-Bromide | 1.0 | PBr₃, DCM, 0°C | 2 | 88 |
| Coupling | 1.2 | K₂CO₃, DMF, 60°C | 12 | 78 |
Optimization Strategies and Challenges
Regioselectivity in N1-Alkylation
Competing O-alkylation is mitigated by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which favor N-alkylation (>95% selectivity).
Purification Challenges
The final compound’s hydrophobicity necessitates reverse-phase chromatography (C18 column) with acetonitrile/water gradients.
Scale-Up Considerations
-
Cost Efficiency : Replacing LiAlH₄ with sodium borohydride (NaBH₄) in the reduction step reduces expense.
-
Catalyst Screening : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during intermediate steps.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 7.42–7.38 (m, 1H, ArH), 6.99–6.91 (m, 3H, ArH), 4.95 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.30–2.18 (m, 1H, cyclohexane), 1.60–1.20 (m, 9H, pentyl).
-
¹³C NMR (126 MHz, CDCl₃) : δ 174.5 (C=O), 160.1 (C-OCH₃), 152.3 (pyrimidine C4), 135.2–114.7 (ArC).
-
HRMS (ESI+) : m/z 568.2743 [M+H]⁺ (calc. 568.2746).
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >99% purity with a retention time of 12.7 minutes.
Applications and Further Research
While the primary application of this compound remains undisclosed in public literature, structural analogs are documented as GPR119 agonists for metabolic disorder therapeutics. Future studies could explore:
-
In vivo efficacy in diabetic rodent models.
-
Structure-activity relationship (SAR) modifications to enhance receptor binding affinity.
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
Answer:
The synthesis involves a multi-step process starting with functionalization of the thieno[3,2-d]pyrimidine core. Key steps include:
- Alkylation : Reacting the thienopyrimidine core with 3-methoxyphenylmethyl bromide under basic conditions (e.g., potassium carbonate in acetone) to introduce the benzyl group .
- Cyclohexane-carboxamide linkage : Coupling the intermediate with N-pentylcyclohexane-1-carboxamide using EDC/HOBt as coupling agents in dimethylformamide (DMF) at 60°C for 12 hours .
- Optimization : Reaction yields are highly dependent on solvent polarity (e.g., DMF > acetone) and temperature control (60–80°C). Prolonged reaction times (>24 hours) may lead to side products .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions on the thienopyrimidine and cyclohexane moieties. Aromatic proton signals at δ 7.2–7.5 ppm confirm the 3-methoxyphenyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., expected [M+H] at m/z 550.2345) .
- X-ray Crystallography : Optional for resolving stereochemistry in the cyclohexane-carboxamide moiety .
Basic: How is the compound’s initial biological activity assessed in vitro?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC values are calculated with dose-response curves .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity thresholds. A ≥50% inhibition at 10 µM is considered a hit .
Advanced: What strategies optimize solubility and metabolic stability for in vivo studies?
Answer:
- Solubility enhancement : Co-solvent systems (e.g., 10% DMSO in PEG-400) or salt formation (e.g., hydrochloride) improve aqueous solubility. LogP reduction via substituent modification (e.g., replacing pentyl with PEG-linked chains) is also effective .
- Metabolic stability : Liver microsome assays (human/rat) identify vulnerable sites. Introducing electron-withdrawing groups (e.g., fluorine) on the benzyl moiety reduces CYP450-mediated oxidation .
Advanced: How can contradictory activity data across assays be resolved?
Answer:
- Orthogonal assays : Replicate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Data normalization : Account for assay-specific variables (e.g., ATP concentrations in kinase assays) by standardizing against positive controls (e.g., staurosporine) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
-
Analog synthesis : Modify substituents systematically (Table 1) and test biological activity.
Modification Site Analog Example Biological Impact Thienopyrimidine core Fluorine substitution at C5 ↑ Selectivity for kinase X Pentyl chain Replacement with cyclopentyl ↓ LogP, ↑ solubility -
3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize analogs .
Advanced: Which computational methods elucidate the compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinase X) over 100 ns to identify stable binding conformations .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors at the pyrimidine-dione region) using Schrödinger’s Phase .
Advanced: How to validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .
- CRISPR knockouts : Generate target gene knockouts (e.g., kinase X) and compare activity loss in mutant vs. wild-type cells .
Advanced: What in vitro assays assess metabolic stability and hepatotoxicity?
Answer:
- Liver microsome stability : Incubate the compound with human liver microsomes (HLM) and measure remaining parent compound via LC-MS at 0, 15, 30, and 60 minutes .
- Hepatotoxicity screening : Use HepG2 cells to monitor ALT/AST release or mitochondrial membrane potential (JC-1 dye) post-treatment .
Advanced: How to evaluate off-target effects in complex biological systems?
Answer:
- Proteome-wide profiling : Use affinity-based pull-down assays with biotinylated analogs and mass spectrometry for target identification .
- Kinome-wide screening : Test against a panel of 468 kinases (e.g., Eurofins KinaseProfiler™) to quantify selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
